molecular formula C12H16FNO2 B13051423 Ethyl(R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoatehcl

Ethyl(R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoatehcl

Cat. No.: B13051423
M. Wt: 225.26 g/mol
InChI Key: TVRRLBXSOWJART-LLVKDONJSA-N
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Description

Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methylphenol and ethyl 3-bromopropanoate.

    Formation of Intermediate: The first step involves the reaction of 4-fluoro-2-methylphenol with ethyl 3-bromopropanoate in the presence of a base, such as potassium carbonate, to form ethyl 3-(4-fluoro-2-methylphenoxy)propanoate.

    Amination: The intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, to introduce the amino group, resulting in the formation of ethyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride can be compared with other similar compounds, such as:

    Methyl 3-amino-3-(4-fluoro-2-methylphenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-amino-3-(4-chloro-2-methylphenyl)propanoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Ethyl 3-amino-3-(4-fluoro-2-ethylphenyl)propanoate: Similar structure but with an ethyl group on the aromatic ring instead of a methyl group.

The uniqueness of Ethyl®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate

InChI

InChI=1S/C12H16FNO2/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11H,3,7,14H2,1-2H3/t11-/m1/s1

InChI Key

TVRRLBXSOWJART-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)C)N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)C)N

Origin of Product

United States

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